molecular formula C8H12N2O B13968530 1-(2-iminopyridin-1(2H)-yl)propan-2-ol

1-(2-iminopyridin-1(2H)-yl)propan-2-ol

Cat. No.: B13968530
M. Wt: 152.19 g/mol
InChI Key: UHUXXWYNVPYAKZ-UHFFFAOYSA-N
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Description

2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- is a chemical compound with the molecular formula C5H11NO. It is a derivative of furan, a heterocyclic organic compound, and features an amine group. The compound is characterized by its tetrahydrofuran ring structure, which is substituted with a methyl group at the 5-position and an amine group at the 2-position. The (2R,5R) notation indicates the specific stereochemistry of the compound, meaning it has two chiral centers at the 2nd and 5th positions, both in the R configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative of tetrahydrofuran. Common reagents used in the reduction process include hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of 2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, leading to modulation of biological pathways. The tetrahydrofuran ring structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2S,5S)-: Differing only in stereochemistry, this compound has the (2S,5S) configuration.

    2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5S)-: Another stereoisomer with different chiral centers.

    2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2S,5R)-: Yet another stereoisomer with a unique configuration.

Uniqueness

2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- is unique due to its specific (2R,5R) stereochemistry, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both chiral centers in the R configuration may result in distinct interactions with chiral environments, making it valuable for stereoselective synthesis and applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(2-iminopyridin-1-yl)propan-2-ol

InChI

InChI=1S/C8H12N2O/c1-7(11)6-10-5-3-2-4-8(10)9/h2-5,7,9,11H,6H2,1H3

InChI Key

UHUXXWYNVPYAKZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC=CC1=N)O

Origin of Product

United States

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